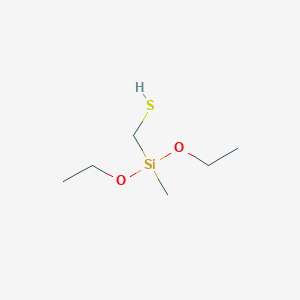
2-(2-Metoxietoxi)etanotiol
Descripción general
Descripción
2-(2-Methoxyethoxy)ethanethiol is a chemical compound with the empirical formula C5H12O2S . It has a molecular weight of 136.21 .
Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyethoxy)ethanethiol consists of 5 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The SMILES string representation of the molecule is COCCOCCS .
Physical And Chemical Properties Analysis
2-(2-Methoxyethoxy)ethanethiol has a refractive index of 1.4570 . It has a boiling point of 79 °C at 0.7 mmHg and a density of 1.015 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Bloque de Construcción de Síntesis Orgánica
2-(2-Metoxietoxi)etanotiol: sirve como un bloque de construcción en la síntesis orgánica. Su estructura molecular, con grupos funcionales tanto de éter como de tiol, lo convierte en un intermedio valioso para sintetizar moléculas más complejas. Se puede utilizar para introducir grupos que contienen azufre o para modificar la solubilidad y la reactividad de los compuestos orgánicos .
Monocapas Autoensambladas (SAM)
Este compuesto se utiliza para formar SAM sobre superficies de oro. Las SAM son esenciales para crear ensamblajes moleculares organizados, que son cruciales en la nanotecnología y la ciencia de los materiales. El grupo tiol se une fuertemente al oro, mientras que las cadenas de éter proporcionan estabilidad y flexibilidad a la estructura de la monocapa. Estas SAM tienen aplicaciones en tecnología de sensores, electrónica molecular y modelado de superficies .
Aplicaciones Electroquímicas
Debido a su capacidad para formar monocapas estables en superficies conductoras, This compound se utiliza en electroquímica. Modifica las superficies de los electrodos para mejorar sus propiedades electroquímicas, como las tasas de transferencia de electrones y la capacitancia. Esto tiene implicaciones para el desarrollo de baterías, pilas de combustible y sensores electroquímicos .
Inhibición de la Corrosión
El grupo tiol en This compound puede actuar como un inhibidor de la corrosión, particularmente para las superficies metálicas. Al formar una capa protectora, evita la oxidación y otras reacciones químicas que conducen a la corrosión. Esta aplicación es significativa en los procesos industriales y la preservación de materiales .
Investigación Farmacéutica
En la investigación farmacéutica, This compound se puede utilizar para modificar las propiedades químicas de las moléculas de fármacos. Su incorporación en compuestos de fármacos puede influir en su solubilidad, estabilidad y características de administración. Esto es particularmente útil en el diseño de nuevos sistemas de administración de fármacos .
Análisis Ambiental
Este compuesto se puede utilizar como agente de derivatización en el análisis ambiental. Reacciona con ciertos contaminantes para formar derivados que son más fáciles de detectar y cuantificar mediante técnicas analíticas como la cromatografía de gases. Esto es importante para controlar los contaminantes ambientales y garantizar el cumplimiento de las normas de seguridad .
Safety and Hazards
This compound is classified as a combustible liquid (Category 4), and it can cause skin irritation (Category 2). It is also harmful if swallowed (Acute toxicity, Oral Category 4) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mecanismo De Acción
Target of Action
It is believed to function as a nucleophile, participating in reactions with electrophiles .
Mode of Action
2-(2-Methoxyethoxy)ethanethiol interacts with its targets by functioning as a nucleophile. It readily engages with diverse electrophiles to form stable adducts . These reactions can modify biomolecules such as proteins and DNA, ultimately influencing their functionality .
Biochemical Pathways
Its nucleophilic activity suggests it may influence pathways involving protein and dna modification .
Pharmacokinetics
Its physical properties, such as a boiling point of 79 °c/07 mmHg and a density of 1015 g/mL at 25 °C, suggest it may have certain pharmacokinetic characteristics .
Result of Action
The molecular and cellular effects of 2-(2-Methoxyethoxy)ethanethiol’s action are likely related to its nucleophilic activity. By forming stable adducts with electrophiles, it may modify the structure and function of proteins and DNA .
Action Environment
Its chemical properties suggest it may be sensitive to factors such as temperature and ph .
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c1-6-2-3-7-4-5-8/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBORKXXLPAUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134874-49-0 | |
| Record name | Methoxypolyethylene glycol thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134874-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30464636 | |
| Record name | 2-(2-methoxyethoxy)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88778-21-6 | |
| Record name | 2-(2-methoxyethoxy)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyethoxy)ethane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-(2-Methoxyethoxy)ethanethiol be utilized in the development of targeted drug delivery systems, and if so, how?
A: Yes, the research by [] demonstrates the potential of 2-(2-Methoxyethoxy)ethanethiol in constructing targeted drug delivery systems. The study shows that 2-(2-Methoxyethoxy)ethanethiol can be used in conjunction with thiolated lactobionic acid (LBA-SH) to modify poly(acryloyl cyclic carbonate)-b-poly(ε-caprolactone) block copolymers. This modification allows for the creation of glycopolymer-b-poly(ε-caprolactone) block copolymer micelles ("glycomicelles") with tailored LBA functionalities. These glycomicelles exhibit a range of sizes depending on the LBA density and are capable of encapsulating doxorubicin with high efficiency. Importantly, the LBA functionalities on the glycomicelles enable targeted delivery to hepatoma cells overexpressing the asialoglycoprotein receptor (ASGP-R). This targeted delivery approach resulted in enhanced cellular uptake and cytotoxic activity of doxorubicin against hepatoma cells.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxaspiro[4.5]decan-8-ylmethanol](/img/structure/B1588932.png)










![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)

